molecular formula C18H14O3 B5256964 (2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one

(2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one

Cat. No.: B5256964
M. Wt: 278.3 g/mol
InChI Key: VPRFGCYDONNHDN-CSKARUKUSA-N
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Description

(2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 5-(4-methylphenyl)furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-diones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-2,5-diones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its potential as a lead compound for drug development.

Medicine: Due to its biological activities, it is being investigated for therapeutic applications in treating infections, inflammation, and cancer.

Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The compound’s ability to intercalate with DNA also contributes to its anticancer properties.

Comparison with Similar Compounds

    (2E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one: Lacks the 4-methylphenyl group, resulting in different biological activities.

    (2E)-1-(thiophen-2-yl)-3-[5-(4-methylphenyl)thiophen-2-yl]prop-2-en-1-one: Contains thiophene rings instead of furan rings, leading to variations in reactivity and applications.

    (2E)-1-(furan-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-en-1-one: Substituted with a chlorine atom, altering its chemical and biological properties.

Uniqueness: The presence of both furan and 4-methylphenyl groups in (2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one imparts unique electronic and steric properties, making it a versatile compound for various applications. Its distinct structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-13-4-6-14(7-5-13)17-11-9-15(21-17)8-10-16(19)18-3-2-12-20-18/h2-12H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRFGCYDONNHDN-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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